molecular formula C17H18N4O2S B2995217 1-methyl-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1396863-97-0

1-methyl-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2995217
CAS RN: 1396863-97-0
M. Wt: 342.42
InChI Key: HOYFULPBWJVDAQ-UHFFFAOYSA-N
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Description

1-methyl-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H18N4O2S and its molecular weight is 342.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

One significant area of research is the development of synthetic methodologies for compounds with similar structural features, including imidazo[1,5-a]pyridines and imidazo[1,2-a]pyridines. These compounds are synthesized via one-pot synthesis methods or through reactions involving key intermediates such as carboxamides and thiophene derivatives. The synthesis processes often explore the introduction of various substituents to achieve desired chemical properties and biological activities. For example, the one-pot synthesis of imidazo[1,5-a]pyridines starting from a carboxylic acid and 2-methylaminopyridines allows the introduction of various substituents at specific positions, indicating a method for functionalizing compounds similar to the one (Crawforth & Paoletti, 2009).

Potential Biological Activities

Research also focuses on exploring the biological activities of compounds with imidazole and pyridine components, aiming to discover new therapeutics. The structural motifs present in these compounds are of interest due to their potential antiprotozoal, antitubercular, and antimicrobial activities. For instance, novel dicationic imidazo[1,2-a]pyridines have been evaluated as antiprotozoal agents, showing promise in in vitro and in vivo models (Ismail et al., 2004). This highlights the research interest in compounds with these structural features for their potential therapeutic applications.

Materials Science Applications

In addition to medicinal chemistry, the compound's structural components suggest potential applications in materials science, particularly in the synthesis of polymers and materials with specific properties. For example, polyamides derived from similar imidazole-containing compounds have been synthesized and characterized, showing good thermal stability and solubility in a wide range of solvents, which could be relevant for developing new materials (Bouck & Rasmussen, 1993).

properties

IUPAC Name

1-methyl-N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-20-9-3-5-12(17(20)23)16(22)18-8-7-15-19-13(11-21(15)2)14-6-4-10-24-14/h3-6,9-11H,7-8H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYFULPBWJVDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCCC2=NC(=CN2C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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